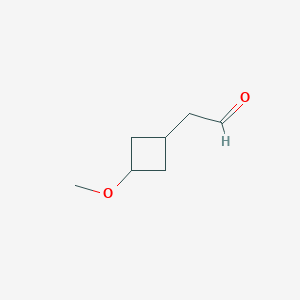
2-(3-Methoxycyclobutyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxycyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-1-butene, followed by oxidation to introduce the aldehyde functionality. The reaction conditions typically involve the use of a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and oxidation steps. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxycyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
Oxidation: 2-(3-Methoxycyclobutyl)acetic acid.
Reduction: 2-(3-Methoxycyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxycyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxycyclobutyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxycyclobutyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(3-Methoxycyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methoxycyclobutanone: Similar cyclobutyl ring with a methoxy group, but with a ketone functionality.
Uniqueness
2-(3-Methoxycyclobutyl)acetaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a cyclobutyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(3-methoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-6(5-7)2-3-8/h3,6-7H,2,4-5H2,1H3 |
Clé InChI |
DWHJGDFQSJJUGO-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




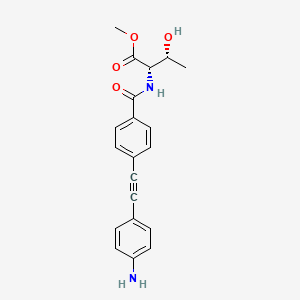

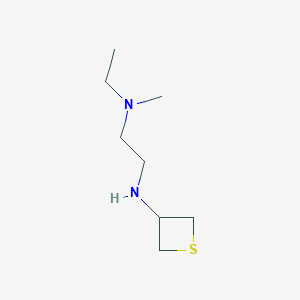
![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
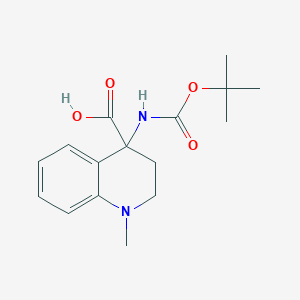
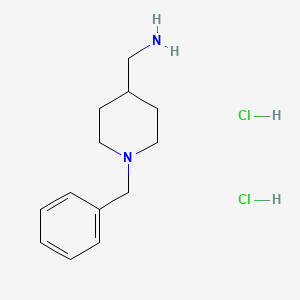

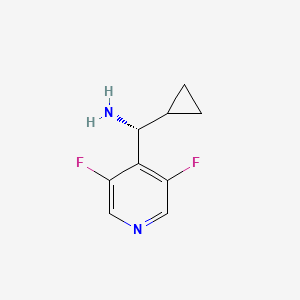

![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
